![molecular formula C17H15N3O6S B4964311 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4964311.png)
4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as ENBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
ENBAC exerts its biological activity by binding to specific targets, such as enzymes or receptors. The exact mechanism of action of ENBAC varies depending on the target it interacts with. For example, in the case of enzyme inhibition, ENBAC binds to the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
ENBAC has been shown to have a range of biochemical and physiological effects, depending on the target it interacts with. In some cases, ENBAC has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In other cases, ENBAC has been shown to inhibit the activity of enzymes involved in various biochemical pathways. The physiological effects of ENBAC are still being studied, but it has been suggested that it could have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ENBAC has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, it also has some limitations, such as its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on ENBAC. One area of research could focus on the development of more efficient and cost-effective synthesis methods for ENBAC. Another area of research could focus on the development of ENBAC derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the physiological effects of ENBAC and its potential applications in the treatment of various diseases.
Conclusion:
ENBAC is a chemical compound with significant potential for various applications in the fields of medicinal chemistry, biochemistry, and materials science. Its complex synthesis method and potential toxicity present challenges for its use in lab experiments, but its high potency and selectivity for specific targets make it a promising candidate for further research. Future studies on ENBAC could lead to the development of new treatments for various diseases and the synthesis of functional materials with unique properties.
Synthesemethoden
ENBAC is synthesized through a multi-step process that involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with thiourea. The final product is obtained through the reaction of the resulting intermediate with 4-aminobenzoic acid. The synthesis of ENBAC is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
ENBAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ENBAC has been investigated for its potential as an anticancer agent. In biochemistry, ENBAC has been studied for its ability to inhibit the activity of certain enzymes. In materials science, ENBAC has been explored for its potential as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-2-26-14-8-5-11(9-13(14)20(24)25)15(21)19-17(27)18-12-6-3-10(4-7-12)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,18,19,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCKKUHZJYMHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.